(S)-(-)-3-3'-Bis(3,5-bis(trifluoromethyl)phenyl)-1,1'-bi-2-naphthol
Overview
Description
(S)-(-)-3-3’-Bis(3,5-bis(trifluoromethyl)phenyl)-1,1’-bi-2-naphthol is a chiral compound known for its unique structural features and significant applications in various fields of science and industry. This compound is characterized by the presence of two naphthol units connected through a single bond, with each naphthol unit substituted with two trifluoromethyl groups at the 3 and 5 positions. The chiral nature of this compound makes it particularly valuable in asymmetric synthesis and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(-)-3-3’-Bis(3,5-bis(trifluoromethyl)phenyl)-1,1’-bi-2-naphthol typically involves the coupling of two naphthol units. One common method is the oxidative coupling of 2-naphthol derivatives in the presence of an oxidizing agent such as ferric chloride (FeCl3) or copper(II) chloride (CuCl2). The reaction is usually carried out in an organic solvent like dichloromethane or toluene under controlled temperature conditions to ensure the formation of the desired chiral product.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of biocatalysts to achieve high enantioselectivity and yield. For example, whole-cell biocatalysts such as Candida tropicalis have been employed in the asymmetric reduction of precursor compounds to produce enantiomerically pure (S)-(-)-3-3’-Bis(3,5-bis(trifluoromethyl)phenyl)-1,1’-bi-2-naphthol .
Chemical Reactions Analysis
Types of Reactions
(S)-(-)-3-3’-Bis(3,5-bis(trifluoromethyl)phenyl)-1,1’-bi-2-naphthol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different hydroxy derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the naphthol units.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinones, while reduction reactions can produce hydroxy derivatives. Substitution reactions can introduce halogen, alkyl, or other functional groups into the naphthol units.
Scientific Research Applications
(S)-(-)-3-3’-Bis(3,5-bis(trifluoromethyl)phenyl)-1,1’-bi-2-naphthol has a wide range of scientific research applications, including:
Chemistry: It is used as a chiral ligand in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (S)-(-)-3-3’-Bis(3,5-bis(trifluoromethyl)phenyl)-1,1’-bi-2-naphthol involves its interaction with specific molecular targets and pathways. As a chiral ligand, it can coordinate with metal ions to form complexes that catalyze asymmetric reactions. The trifluoromethyl groups enhance the compound’s stability and reactivity, making it an effective catalyst in various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
®-(+)-3-3’-Bis(3,5-bis(trifluoromethyl)phenyl)-1,1’-bi-2-naphthol: The enantiomer of the (S)-(-) form, used in similar applications but with different enantioselectivity.
3,5-Bis(trifluoromethyl)phenyl-substituted pyrazole derivatives: Compounds with similar trifluoromethyl substitution, used as antimicrobial agents.
Trifluoromethyl phenyl sulfone: A compound used in trifluoromethylation reactions, showcasing the versatility of the trifluoromethyl group.
Uniqueness
The uniqueness of (S)-(-)-3-3’-Bis(3,5-bis(trifluoromethyl)phenyl)-1,1’-bi-2-naphthol lies in its chiral nature and the presence of multiple trifluoromethyl groups, which confer high stability, reactivity, and selectivity in asymmetric synthesis. Its ability to form stable complexes with metal ions makes it a valuable tool in catalysis and other chemical applications.
Properties
IUPAC Name |
3-[3,5-bis(trifluoromethyl)phenyl]-1-[3-[3,5-bis(trifluoromethyl)phenyl]-2-hydroxynaphthalen-1-yl]naphthalen-2-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C36H18F12O2/c2*37-33(38,39)21-9-19(10-22(15-21)34(40,41)42)27-13-17-5-1-3-7-25(17)29(31(27)49)30-26-8-4-2-6-18(26)14-28(32(30)50)20-11-23(35(43,44)45)16-24(12-20)36(46,47)48/h2*1-16,49-50H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFJABXNSFIPILC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=C2C3=C(C(=CC4=CC=CC=C43)C5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F)O)O)C6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F.C1=CC=C2C(=C1)C=C(C(=C2C3=C(C(=CC4=CC=CC=C43)C5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F)O)O)C6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C72H36F24O4 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1421.0 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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